

chlorpropamide molecular targets sulfonylurea receptor

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Compound Focus: Chlorpropamide

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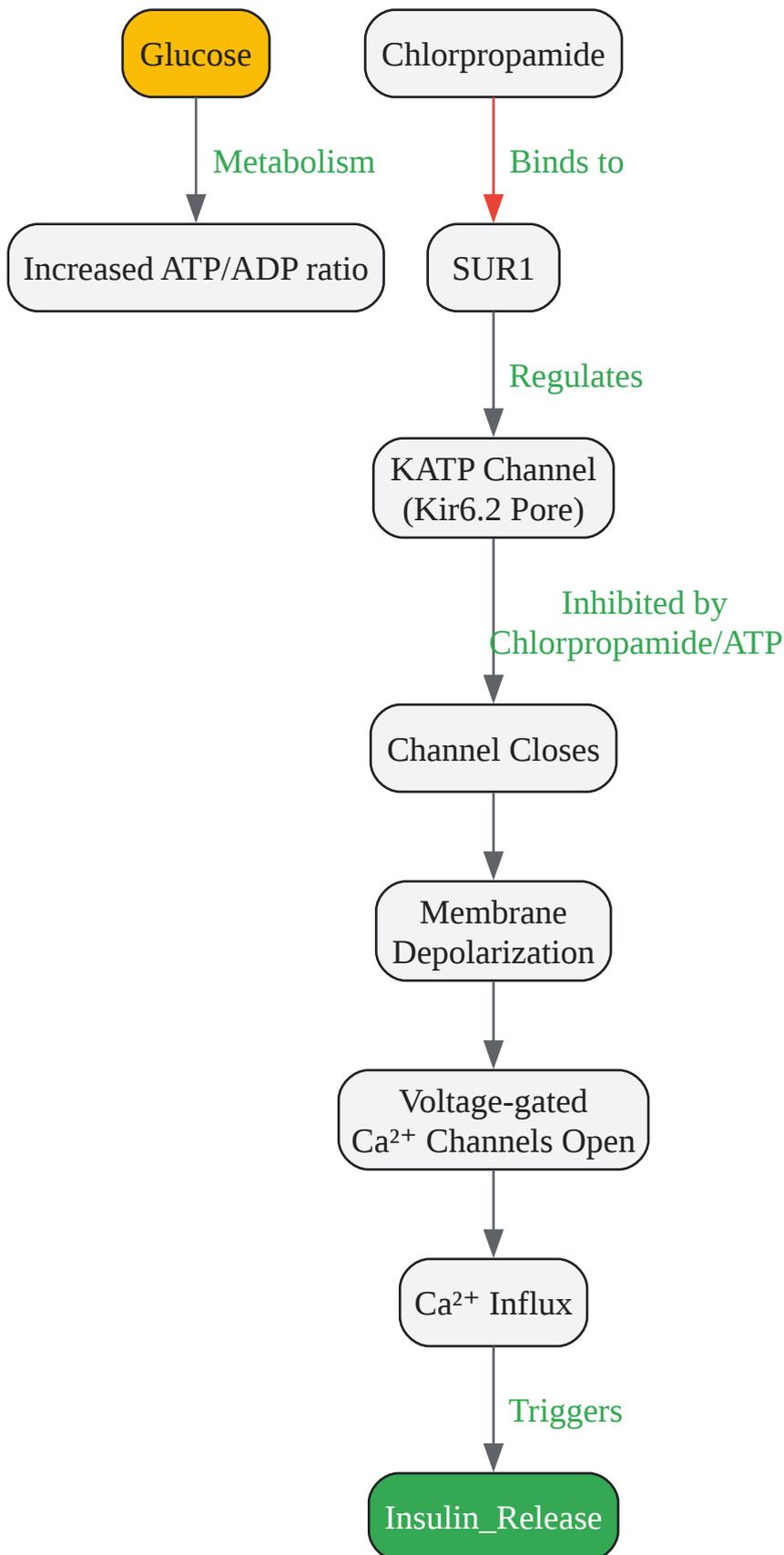
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Primary Molecular Target and Mechanism of Action

The table below summarizes the core molecular target of **chlorpropamide**.

| Target Protein | Gene Symbol | Protein Complex | Tissue/Cell Location | Primary Function | Effect of Chlorpropamide Binding |
|---------------------------------------|------------------|------------------------|--------------------------------------|---|--|
| Sulfonylurea Receptor 1 (SUR1) | ABCC8 [1] [2] | SUR1/Kir6.2 [3] [2] | Pancreatic beta-cells [3] [1] [4] | Regulatory subunit of ATP-sensitive potassium (KATP) channels; senses intracellular ATP/ADP levels [1]. | Inhibits KATP channel activity, stimulating insulin secretion [3] [4] [2]. |

Chlorpropamide binds to the SUR1 subunit of the KATP channel complex, closing the channel and initiating a signaling cascade that leads to insulin release [3] [4] [2]. The following diagram illustrates this core mechanism.



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Chlorpropamide binds SUR1, closing KATP channels and triggering insulin secretion.

Metabolism and Pharmacogenetics

Chlorpropamide is extensively metabolized in the liver, and genetic variations in metabolizing enzymes significantly impact its disposition [5] [6]. The key metabolic pathways and involved enzymes are summarized below.

| Metabolic Pathway | Primary CYP Isoform(s) | Kinetic Parameters (in vitro) | Impact of Genetic Polymorphism |
|--|---|---|--|
| 2-Hydroxylation (Major pathway) [5] | CYP2C9 (Principal) & CYP2C19 (Minor) [5] | In human liver microsomes: $K_m = 121.7 \pm 19.9 \mu\text{M}$, $V_{max} = 16.1 \pm 5.0 \text{ pmol min}^{-1} \text{ mg}^{-1}$ protein [5]. | CYP2C9*3 allele: Significantly lower nonrenal clearance and higher urinary metabolic ratio vs. wild-type [5]. |
| Other pathways (e.g., 3-hydroxylation) [5] | Not specified in results | Not fully characterized in results | CYP2C19 polymorphism: No significant differences in pharmacokinetics observed [5]. |

Experimental Data on Target Engagement

Research characterizing **chlorpropamide**'s interaction with its targets employs various experimental approaches, with key methodologies and findings summarized below.

| Experimental Method | Key Findings | Experimental Context |
|---|---|-----------------------------|
| Human Liver Microsome Incubations [5] | 2-hydroxylation activity described by a one-enzyme model ($K_m \sim 121.7 \mu\text{M}$). Formation significantly inhibited by sulfaphenazole (CYP2C9 inhibitor) but not by S-mephenytoin (CYP2C19 inhibitor) [5]. | In vitro metabolic studies |
| Recombinant CYP Isoforms [5] | Both CYP2C9 and CYP2C19 produced 2-OH-chlorpropamide with similar intrinsic clearances (0.26 vs. $0.22 \mu\text{l min}^{-1} \text{nmol}^{-1} \text{protein}$) [5]. | In vitro enzyme specificity |
| Clinical Pharmacogenetics [5] | Subjects with CYP2C9 $1/3$ genotype had 25% lower nonrenal clearance than CYP2C9 $1/1$ subjects. No pharmacokinetic differences for CYP2C19 extensive vs. poor metabolizers [5]. | In vivo human study |
| Radioligand Binding Assays (Inferred from drug class) [2] | Tritiated glibenclamide binds to a 140 kDa protein identified as SUR1, establishing the sulfonylurea receptor target [2]. | Target identification |

Additional Molecular Interactions

Beyond its primary action on pancreatic SUR1, **chlorpropamide** interacts with other targets that contribute to its clinical profile.

- **Renal Effects in Diabetes Insipidus:** **Chlorpropamide** is a **weak inverse agonist for the V2 vasopressin renal receptor** and appears to upregulate vasopressin receptors, explaining its efficacy in cranial diabetes insipidus where partial vasopressin deficiency exists [6].
- **Enzyme Inhibition Studies:** **Chlorpropamide** competitively inhibits **antidiuretic hormone (ADH) binding and adenylyl cyclase stimulation** in renal cell lines, with reported K_i values of 2.8 mM and $250 \mu\text{M}$, respectively [7].
- **Other Reported Interactions:** Research-use studies indicate **chlorpropamide** inhibits **Na^+, K^+ -ATPase** and stimulates a high-affinity **cyclic AMP-phosphodiesterase** in liver plasma membranes, though the clinical relevance is less clear [7].

Conclusion

In summary, **chlorpropamide**'s primary molecular target is the **SUR1 subunit of the beta-cell KATP channel**. Its principal metabolic fate is **CYP2C9-mediated 2-hydroxylation**, making pharmacogenetics a key determinant of its pharmacokinetics and safety profile. Additional interactions with vasopressin receptors and other enzymes underlie its diverse clinical effects.

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